2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “2-(4-Aminophenyl)-6-chloroquinoline-4-carboxylic acid” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented . More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .Scientific Research Applications
- Methods : Detection methods include HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) techniques .
Peptide Transporter Inhibition
Boronic Acid Interactions
Mechanism of Action
Target of Action
Similar compounds have been noted for their potent antimicrobial activity , suggesting potential targets within microbial cells.
Biochemical Pathways
It’s worth noting that heterocyclic aromatic amines, a class of compounds to which this molecule belongs, have been associated with the induction of cancer in various organs, suggesting that they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been noted for their water solubility and rapid reversion to their parent amine in vivo , which could impact their bioavailability.
Result of Action
Based on the antimicrobial activity of related compounds , it can be inferred that this compound may lead to the disruption of microbial cell processes, potentially resulting in cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of boronic acids and their esters, which are considered for the design of new drugs, is known to be marginally stable in water
Future Directions
properties
IUPAC Name |
2-(4-aminophenyl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQXLFDKZMMXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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